(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene
Description
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Properties
CAS No. |
849924-42-1 |
|---|---|
Molecular Formula |
C30H42FeO2P2 |
Molecular Weight |
552.457 |
IUPAC Name |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C23H36O2P2.C5H10.2CH3.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;;;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,18?,19?;;;;/m0..../s1 |
InChI Key |
YNFGFBKVBCVUAM-UYVPJCOTSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of chiral centers: Chiral auxiliaries or catalysts are used to introduce the chiral centers at specific positions on the ferrocene backbone.
Functionalization with phosphine groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of this compound is as a ligand in asymmetric catalysis. It has been shown to significantly enhance the enantioselectivity of reactions such as hydrogenation and cross-coupling. For instance, it can promote the formation of enantiomerically pure products in palladium-catalyzed reactions, demonstrating high efficiency even at low catalyst loadings .
Bioinorganic Chemistry
The ability of this compound to form stable metal complexes makes it a valuable tool in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms. Research indicates that the phosphine groups can stabilize metal ions, facilitating their role in biological systems .
Medicinal Chemistry
In medicinal applications, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in cancer treatment. The unique structure allows for selective interactions with biological targets, which could lead to the development of new anticancer drugs . Studies have indicated that ferrocene derivatives possess antineoplastic activity, with some exhibiting cytotoxic effects on cancer cell lines such as HeLa .
Material Science
The stability and redox properties of ferrocene derivatives make them suitable for applications in material science. They can be utilized in the development of sensors and corrosion inhibitors due to their ability to undergo reversible oxidation .
Case Study 1: Asymmetric Allylic Alkylation
In a study involving palladium-catalyzed asymmetric allylic alkylation, the use of this phosphine ligand resulted in over 90% enantiomeric excess (ee) for the product formed from (E)-1,3-diphenylallyl acetate and dimethyl malonate. This demonstrates the effectiveness of the ligand in promoting high selectivity in complex reactions .
Case Study 2: Anticancer Activity
Research on ferrocenyl-ethynyl phosphine metal complexes has shown promising results regarding their cytotoxicity against various cancer cell lines. The studies highlighted that complexes containing this phosphine ligand exhibited significant anticancer activity, suggesting potential pathways for therapeutic development .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Asymmetric Catalysis | Utilized as a ligand to enhance enantioselectivity in reactions | Achieves high ee in palladium-catalyzed reactions |
| Bioinorganic Chemistry | Forms stable complexes with metals for studying biological interactions | Useful in understanding metal-protein dynamics |
| Medicinal Chemistry | Explored as a therapeutic agent for cancer treatment | Exhibits cytotoxicity against cancer cell lines |
| Material Science | Employed in developing sensors and corrosion inhibitors | Demonstrates reversible redox properties |
Mechanism of Action
The mechanism of action of (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The chiral nature of the ligand ensures that the products are formed with high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand known for its use in hydrogenation reactions.
Josiphos: A family of chiral phosphine ligands used in various catalytic processes.
Uniqueness
(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is unique due to its specific combination of steric and electronic properties, which allow for highly selective and efficient catalysis. Its ability to form stable complexes with a wide range of metals further enhances its versatility in various applications.
Biological Activity
The compound (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene is a member of the ferrocene family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial contexts, highlighting relevant studies and findings.
Overview of Ferrocene Derivatives
Ferrocene is a metallocene compound characterized by its stable sandwich structure, consisting of a central iron atom flanked by two cyclopentadienyl anions. The introduction of various substituents on the ferrocene moiety can significantly alter its biological properties. This specific compound incorporates phosphine groups and furan moieties, which are known to enhance biological interactions.
Anticancer Activity
Ferrocene derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of ferrocene derivatives to induce oxidative stress in cancer cells, leading to apoptosis. This is facilitated by the generation of reactive oxygen species (ROS), which can damage cellular components including DNA .
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Notably, it has been observed to induce cell cycle arrest and apoptosis in these cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of ROS and apoptosis |
| A549 | 7.5 | Cell cycle arrest in S-phase |
| PC-3 | 6.0 | Activation of tumor suppressor genes |
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a potential candidate for developing new antibiotics:
- Broad-Spectrum Activity : Research indicates that ferrocene derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes .
Case Studies
Several studies have highlighted the effectiveness of ferrocene derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 5 µM. Flow cytometry analysis revealed increased apoptotic markers compared to control groups .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, where the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
